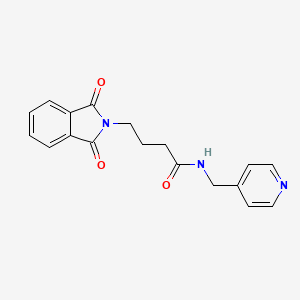
2,5-dichloro-N-(1-ethylpropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-N-(1-ethylpropyl)benzamide, also known as A-438079, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent and selective antagonist of the P2X7 receptor, which is a type of ion channel that is involved in various physiological and pathological processes.
作用机制
2,5-dichloro-N-(1-ethylpropyl)benzamide acts as a competitive antagonist of the P2X7 receptor, which is a type of ion channel that is activated by extracellular ATP. When ATP binds to the P2X7 receptor, it causes the channel to open and allow the influx of calcium and other ions into the cell. 2,5-dichloro-N-(1-ethylpropyl)benzamide binds to the P2X7 receptor and prevents ATP from binding, thereby blocking the channel and preventing the influx of calcium and other ions.
Biochemical and Physiological Effects
2,5-dichloro-N-(1-ethylpropyl)benzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of ATP-induced calcium influx, the inhibition of P2X7 receptor-mediated cell death, and the inhibition of P2X7 receptor-mediated cytokine release. These effects have been observed in various cell types, including immune cells, cancer cells, and neurons.
实验室实验的优点和局限性
2,5-dichloro-N-(1-ethylpropyl)benzamide has several advantages for use in lab experiments. It is a potent and selective antagonist of the P2X7 receptor, which makes it useful for studying the role of this receptor in various disease models. It is also relatively easy to synthesize and has a long half-life, which makes it suitable for in vivo experiments. However, there are also some limitations to its use. 2,5-dichloro-N-(1-ethylpropyl)benzamide has been shown to have off-target effects on other ion channels, which can complicate its use in certain experiments. Additionally, its potency and selectivity may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for the study of 2,5-dichloro-N-(1-ethylpropyl)benzamide and the P2X7 receptor. One area of research is the development of more potent and selective P2X7 receptor antagonists, which could have therapeutic applications in various diseases. Another area of research is the study of the role of the P2X7 receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of 2,5-dichloro-N-(1-ethylpropyl)benzamide in combination with other drugs or therapies could have synergistic effects and improve treatment outcomes.
Conclusion
In conclusion, 2,5-dichloro-N-(1-ethylpropyl)benzamide is a potent and selective antagonist of the P2X7 receptor that has been extensively studied for its potential use in scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of 2,5-dichloro-N-(1-ethylpropyl)benzamide and the P2X7 receptor has the potential to lead to new therapies for various diseases and improve our understanding of the role of this receptor in physiological and pathological processes.
合成方法
The synthesis of 2,5-dichloro-N-(1-ethylpropyl)benzamide involves several steps, starting with the reaction of 2,5-dichloroaniline with ethyl propiolate to form 2,5-dichloro-N-ethylprop-2-ynylaniline. This intermediate is then reacted with benzoyl chloride to form 2,5-dichloro-N-(benzoyl)-N-ethylprop-2-ynylaniline, which is then reduced with lithium aluminum hydride to form 2,5-dichloro-N-(1-ethylpropyl)benzamide.
科学研究应用
2,5-dichloro-N-(1-ethylpropyl)benzamide has been extensively studied for its potential use in scientific research. One of the main applications of this compound is in the study of the P2X7 receptor, which is involved in various physiological and pathological processes, including inflammation, pain, and cancer. 2,5-dichloro-N-(1-ethylpropyl)benzamide has been shown to be a potent and selective antagonist of the P2X7 receptor, and has been used to study the role of this receptor in various disease models.
属性
IUPAC Name |
2,5-dichloro-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-3-9(4-2)15-12(16)10-7-8(13)5-6-11(10)14/h5-7,9H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXZGYUXYFSXFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(pentan-3-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5740742.png)
![1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane](/img/structure/B5740760.png)
![6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5740774.png)




![2-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5740800.png)

![7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5740821.png)

![3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5740827.png)
![2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5740837.png)
![2-(2-furylmethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5740840.png)